Hexahydro-1,4-dioxa-cyclopropa[a]pentalen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(1aR,2aS,5aS,5bS)-Hexahydro-4H-oxireno[2’,3’3,4]cyclopenta[1,2-b]furan-4-one: is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of an oxirane ring fused to a cyclopentane ring, which is further fused to a furan ring. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it a molecule of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1aR,2aS,5aS,5bS)-Hexahydro-4H-oxireno[2’,3’:3,4]cyclopenta[1,2-b]furan-4-one typically involves the use of Corey lactone as a starting material. The process includes the following steps:
Bromination: Corey lactone is reacted with N-bromosuccinimide (NBS) in a solvent such as dimethyl sulfoxide (DMSO) to form a brominated intermediate.
Ring Closure: The brominated intermediate undergoes a nucleophilic attack by water, leading to the formation of a stable compound.
Cyclization: The compound is then treated with a weak base to induce cyclization, resulting in the formation of the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols can open the ring to form substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Epoxides, oxidized derivatives.
Reduction: Alcohols, hydrocarbons.
Substitution: Substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The unique structure of rel-(1aR,2aS,5aS,5bS)-Hexahydro-4H-oxireno[2’,3’:3,4]cyclopenta[1,2-b]furan-4-one makes it a valuable intermediate in organic synthesis. It is used in the development of complex natural products and pharmaceuticals.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and stereochemical effects in biochemical reactions.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of rel-(1aR,2aS,5aS,5bS)-Hexahydro-4H-oxireno[2’,3’:3,4]cyclopenta[1,2-b]furan-4-one involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including enzyme inhibition and the modification of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Cyclopenta[2’,3’]cyclobuta[1’,2’3,4]benz[1,2-b]oxirene: This compound shares a similar bicyclic structure but differs in the arrangement of its rings and substituents.
Eigenschaften
Molekularformel |
C7H8O3 |
---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one |
InChI |
InChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2 |
InChI-Schlüssel |
MUIDESAARNCREM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(CC(=O)O2)C3C1O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.